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Compound of Interest

Compound Name: Chir 4531

Cat. No.: B1668625

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir 4531 is a synthetic, non-natural peptoid that has garnered interest in the field of
pharmacology due to its high affinity and specificity for the y-opioid receptor. As a trimer of N-
substituted glycine, it represents a class of peptidomimetics with potential therapeutic
applications. This document provides a comprehensive overview of the structure, properties,
and biological interactions of Chir 4531, intended for a technical audience in the life sciences
and drug development sectors.

Chemical Structure and Properties

Chir 4531 is a peptoid trimer with the systematic IUPAC name (2S)-4-amino-N-(2-
aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-
diphenylethyl)-3-oxobutanamide. Its discovery was first reported in a 1994 study by
Zuckermann et al., which focused on the identification of novel, high-affinity ligands for G-
protein-coupled receptors from a combinatorial library of N-(substituted)glycine peptoids.[1]

The fundamental chemical and physical properties of Chir 4531 are summarized in the table
below.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1668625?utm_src=pdf-interest
https://www.benchchem.com/product/b1668625?utm_src=pdf-body
https://www.benchchem.com/product/b1668625?utm_src=pdf-body
https://www.benchchem.com/product/b1668625?utm_src=pdf-body
https://www.pubcompare.ai/protocol/6CnY1YwB4C3bMWOelMv1/
https://www.benchchem.com/product/b1668625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula C36H38N406

Molecular Weight 622.71 g/mol

CAS Number 158198-48-2

Class N-substituted glycine peptoid trimer

Biological Activity and Quantitative Data

Chir 4531 functions as a high-affinity ligand for the p-opioid receptor, a member of the G-
protein-coupled receptor (GPCR) family. Its binding affinity has been quantified through
competitive radioligand binding assays.

Parameter Value Receptor

Ki (inhibition constant) 6 nM J-opioid receptor

Experimental Protocols
Determination of Binding Affinity (Ki) by Competitive
Radioligand Binding Assay

The binding affinity of Chir 4531 for the p-opioid receptor was determined using a solution-
phase, competitive radioligand-binding assay.[1] The following is a representative protocol for

such an assay.
1. Materials:

 Membrane Preparation: A source of py-opioid receptors, such as a membrane preparation
from cells stably expressing the human p-opioid receptor or from rat brain tissue.

» Radioligand: A tritiated, high-affinity y-opioid receptor ligand, such as [3H]DAMGO ([D-Ala2,
N-MePhe4, Gly5-ol]-enkephalin).

o Competitor: Chir 4531.
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» Non-specific Binding Control: A high concentration of a non-labeled opioid receptor
antagonist, such as naloxone.

e Assay Buffer: e.g., 50 mM Tris-HCI, pH 7.4.
¢ Scintillation Cocktail and Scintillation Counter.
2. Procedure:

o Afixed concentration of the radioligand ([3H]DAMGO) and the membrane preparation are
incubated in the assay buffer.

» Varying concentrations of the unlabeled competitor (Chir 4531) are added to the incubation
mixture.

o Aparallel set of incubations is performed in the presence of a high concentration of naloxone
to determine non-specific binding.

o The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

e The bound radioligand is separated from the free radioligand, typically by rapid filtration
through glass fiber filters.

o The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

e The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
3. Data Analysis:

o The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

e The IC50 (the concentration of Chir 4531 that inhibits 50% of the specific binding of the
radioligand) is determined from this curve.

e The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Synthesis Workflow
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p-Opioid Receptor Signaling Pathway

Upon binding of an agonist such as Chir 4531, the p-opioid receptor initiates a signaling
cascade characteristic of Gi/o-coupled GPCRs. This pathway ultimately leads to a reduction in
neuronal excitability.

Caption: p-Opioid receptor signaling cascade initiated by an agonist.

General Workflow for Peptoid Synthesis (Submonomer
Method)

Chir 4531 was synthesized as part of a combinatorial library using a solid-phase
"submonomer” method. This technique involves a two-step cycle for each monomer addition,
which is highly amenable to automation.

Caption: General workflow for solid-phase peptoid synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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